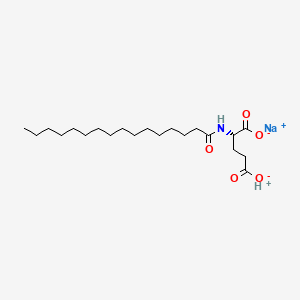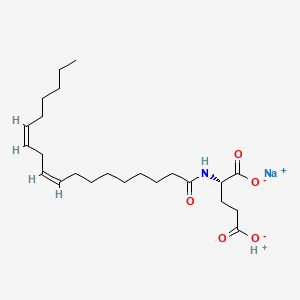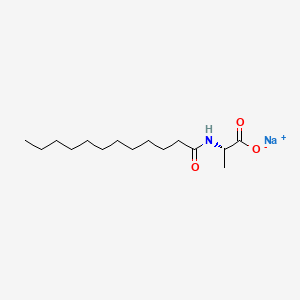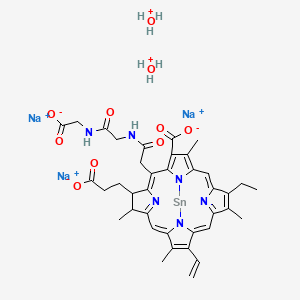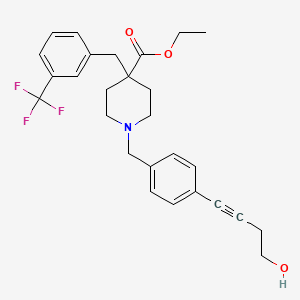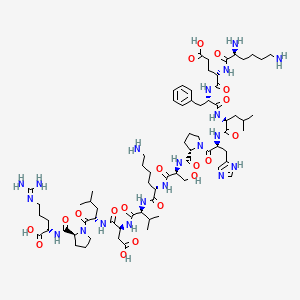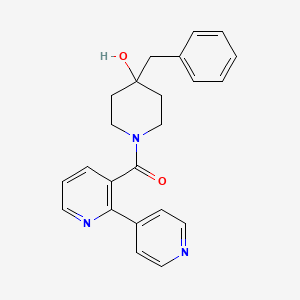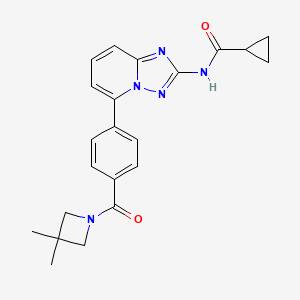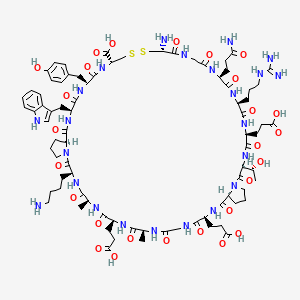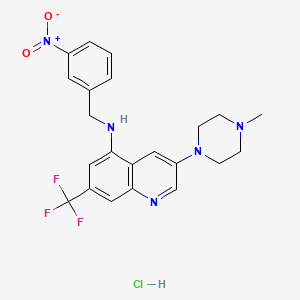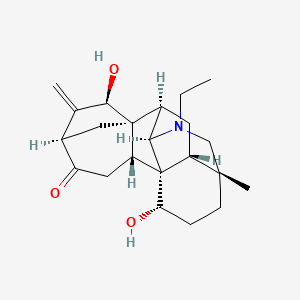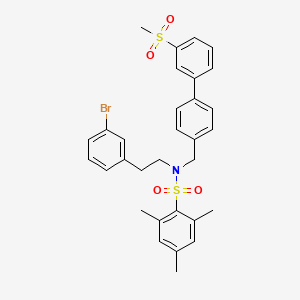
SR9243
Overview
Description
SR9243 is a novel liver X receptor (LXR) inverse agonist. Liver X receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer and rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
SR9243 interacts with the liver-X-receptor (LXR), a nuclear receptor that regulates lipid metabolism and inflammation . By acting as an inverse agonist, this compound induces LXR-corepressor interaction, which leads to the downregulation of LXR-mediated gene expression involved in downstream biochemical reactions . This includes the suppression of key glycolytic enzymes such as LDH-A, HK2, G6PD, GLUT1, and HIF-1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the Warburg effect and lipogenesis in cancer cells, leading to a reduction in their viability . Furthermore, this compound has been reported to induce apoptosis in tumor cells without harming normal cells . It also disrupts the LPS/IFN-γ-induced Warburg effect in M1 macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the liver-X-receptor (LXR). As an inverse agonist, this compound enhances the recruitment of corepressors to LXRs at target-gene promoters, resulting in the suppression of gene expression . This leads to a reduction in the expression of genes involved in glycolysis and lipogenesis, thereby inhibiting these processes in cancer cells .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been reported that this compound can significantly inhibit tumor growth and survival over time
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects on tumor growth . It has been reported to significantly reduce tumor growth at certain dosages without causing weight loss, hepatotoxicity, or inflammation .
Metabolic Pathways
This compound is involved in the regulation of metabolic pathways through its interaction with the liver-X-receptor (LXR) . It targets the Warburg effect, a metabolic pathway that involves the conversion of glucose to lactate in cancer cells even in the presence of oxygen . This compound also inhibits lipogenesis, a process that involves the synthesis of fatty acids and triglycerides .
Transport and Distribution
It is known that this compound can penetrate cells to interact with the liver-X-receptor (LXR), suggesting that it can be effectively transported into cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given that its primary target, the liver-X-receptor (LXR), is a nuclear receptor, it is likely that this compound localizes to the nucleus to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR9243 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
SR9243 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are employed to introduce different substituents on the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: SR9243 is used as a tool compound to study the role of liver X receptors in lipid metabolism and gene regulation.
Biology: It is used to investigate the effects of liver X receptor modulation on cellular processes such as inflammation and apoptosis.
Medicine: this compound has shown promise in the treatment of cancer, rheumatoid arthritis, and metabolic disorders by modulating liver X receptor activity.
Industry: The compound is used in the development of new therapeutic agents targeting liver X receptors .
Mechanism of Action
SR9243 exerts its effects by binding to liver X receptors and acting as an inverse agonist. This interaction leads to the recruitment of corepressors and the suppression of liver X receptor-mediated gene expression. The compound disrupts the Warburg effect in cancer cells, suppressing glycolytic and lipogenic gene expression and reducing glycolytic metabolites and lipid production. This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
T0901317: An LXR agonist that activates liver X receptors and upregulates gene expression.
GW3965: Another LXR agonist with similar effects to T0901317.
GSK2033: An LXR antagonist that inhibits liver X receptor activity
Uniqueness of SR9243
This compound is unique in its ability to act as an inverse agonist, selectively targeting liver X receptors and downregulating their activity. Unlike LXR agonists, which activate gene expression, this compound suppresses it, making it a valuable tool for studying the negative regulation of liver X receptors and their role in disease .
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQFEJFTCLKXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


